
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate is a chemical compound with the molecular formula C7H17O4P. It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and two ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alcohol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom, leading to the formation of the phosphonate ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction rate and yield. Palladium-catalyzed cross-coupling reactions, for example, have been employed to achieve efficient synthesis of phosphonate esters . Microwave irradiation is another technique used to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or alter the function of receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the hydroxyl and methoxy groups.
Dimethyl methylphosphonate: Contains methyl groups instead of ethyl groups.
Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of the hydroxyl and methoxy groups.
Uniqueness
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89964-94-3 |
|---|---|
Molekularformel |
C8H19O5P |
Molekulargewicht |
226.21 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-2-methoxypropan-1-ol |
InChI |
InChI=1S/C8H19O5P/c1-5-12-14(10,13-6-2)8(3,7-9)11-4/h9H,5-7H2,1-4H3 |
InChI-Schlüssel |
CDQQKSFHCVYURN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)(CO)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


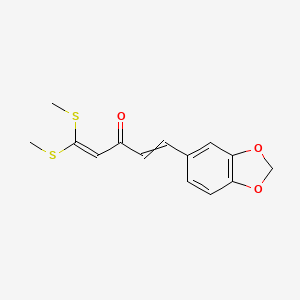
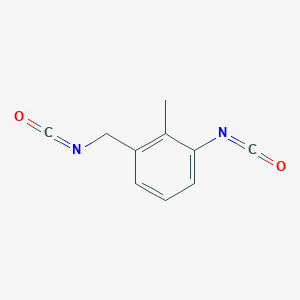
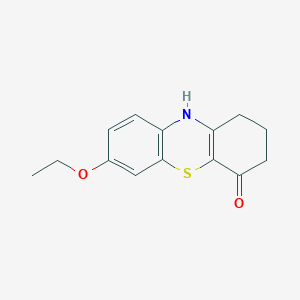
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
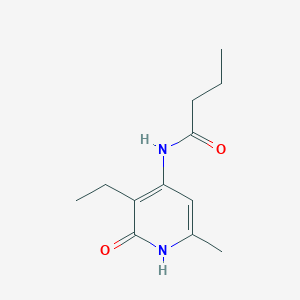
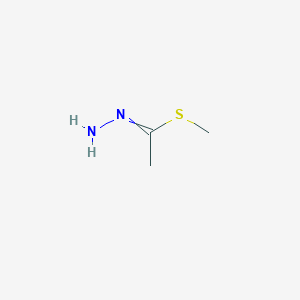
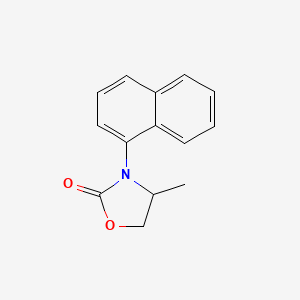
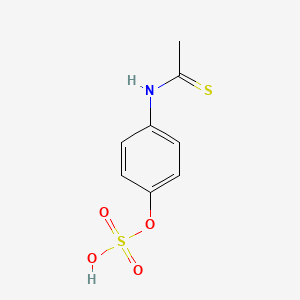
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)



